molecular formula C19H17ClN2O2S B11373146 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11373146
M. Wt: 372.9 g/mol
InChI Key: IQSUTOQRCDIGSQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-chlorophenol and an appropriate alkylating agent.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Similar structure but lacks the thiazole ring.

    N-(2-phenyl-1,3-thiazol-4-yl)methylacetamide: Similar structure but lacks the chlorophenoxy group.

Uniqueness

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to the combination of the chlorophenoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C19H17ClN2O2S/c1-13(24-17-10-6-5-9-16(17)20)18(23)21-11-15-12-25-19(22-15)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,21,23)

InChI Key

IQSUTOQRCDIGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl

Origin of Product

United States

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